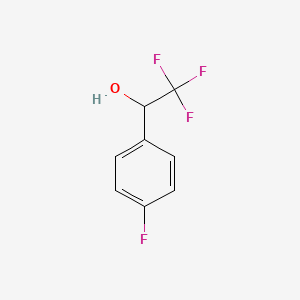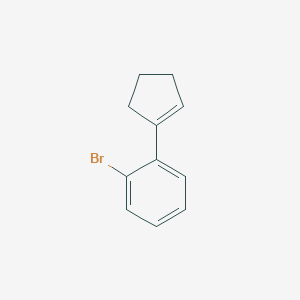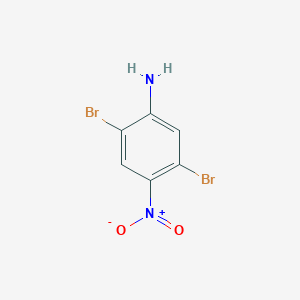![molecular formula C12H8Cl2O2S B1352784 [2-(4-Chlorophenyl)phenyl]sulfonyl chloride CAS No. 887344-37-8](/img/structure/B1352784.png)
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride: is an organic compound with the molecular formula C12H8Cl2O2S. It is a white to yellow solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both sulfonyl chloride and chlorophenyl groups, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride typically involves the sulfonylation of 4-chlorobiphenyl. One common method includes the reaction of 4-chlorobiphenyl with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction can be represented as follows:
4-chlorobiphenyl+chlorosulfonic acid→[2-(4-Chlorophenyl)phenyl]sulfonyl chloride+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfone using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfones: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions: It is employed as a reagent in the preparation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Biochemical Research: It is utilized in the modification of biomolecules for studying their functions and interactions.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins.
Dye and Pigment Manufacturing: It serves as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfone, or other derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the chemical reactivity of the sulfonyl chloride group.
Comparaison Avec Des Composés Similaires
- [2-(4-Methylphenyl)phenyl]sulfonyl chloride
- [2-(4-Fluorophenyl)phenyl]sulfonyl chloride
- [2-(4-Bromophenyl)phenyl]sulfonyl chloride
Comparison:
- Reactivity: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride is more reactive compared to its methyl and fluorine analogs due to the electron-withdrawing nature of the chlorine atom.
- Applications: While all these compounds are used as intermediates in organic synthesis, the specific applications may vary based on the substituent on the phenyl ring. For example, the fluorine analog may be preferred in pharmaceutical applications due to its unique properties.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMAPVBLPAOFMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392050 |
Source


|
| Record name | 4'-Chlorobiphenyl-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-37-8 |
Source


|
| Record name | 4'-Chlorobiphenyl-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
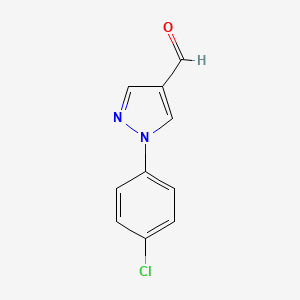

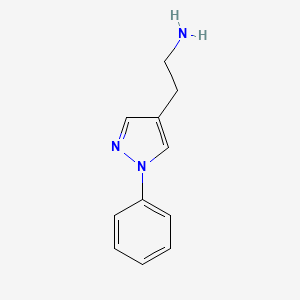
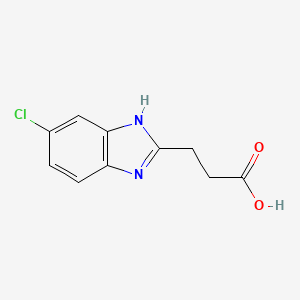



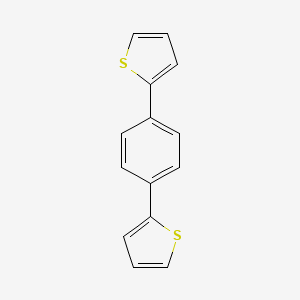
![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)

